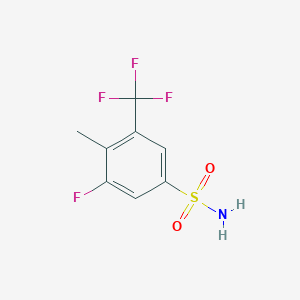

3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide is a chemical compound with the CAS Number: 2149597-25-9 . It has a molecular weight of 257.21 and is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7F4NO2S/c1-4-6(8(10,11)12)2-5(3-7(4)9)16(13,14)15/h2-3H,1H3,(H2,13,14,15) . This indicates that the molecule consists of 8 carbon atoms, 7 hydrogen atoms, 4 fluorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 257.21 .Applications De Recherche Scientifique

Synthesis of Anti-inflammatory Compounds

Research has demonstrated the synthesis and evaluation of 1,5-diarylpyrazoles having a substituted benzenesulfonamide moiety, which showed significant cyclooxygenase-2 (COX-2) inhibitory activities. This work highlights the potential for developing new anti-inflammatory drugs with a focus on selective COX-2 inhibition, which is a crucial target for anti-inflammatory therapies. The fluorine substitution on the benzenesulfonamide moiety, along with an electron-donating group, yielded compounds with both potency and selectivity for COX-2 inhibition (M. Pal et al., 2003).

Electrophilic Fluorinating Reagents

The development of novel electrophilic fluorinating reagents, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), showcases the compound's role in improving the enantioselectivity of products. This reagent is presented as a sterically demanding analogue of popular fluorinating agents, emphasizing its utility in synthetic organic chemistry for the introduction of fluorine atoms into organic molecules with enhanced selectivity (H. Yasui et al., 2011).

Nucleophilic Aromatic Substitution

The synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene and its subsequent reactions via nucleophilic aromatic substitution highlight the compound's versatility in producing novel (pentafluorosulfanyl)benzenes with unique substitution patterns. These reactions provide a pathway to diverse benzenesulfonamide derivatives with potential application in material science and pharmaceuticals (Javier Ajenjo et al., 2016).

Zinc(II) Fluorophores

The preparative and spectroscopic study of Zinc(II) specific fluorophores, including derivatives of benzenesulfonamide, underscores the importance of these compounds in biological and chemical sensing. Such fluorophores are crucial for studying intracellular zinc levels, with implications for understanding zinc's role in various biological processes (M. Kimber et al., 2001).

Mécanisme D'action

Target of Action

Benzenesulfonamide derivatives, a class to which this compound belongs, are known to inhibit human carbonic anhydrase b . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

Benzenesulfonamide derivatives are known to inhibit carbonic anhydrase activity, which could potentially alter ph homeostasis within cells and disrupt various physiological processes .

Biochemical Pathways

Inhibition of carbonic anhydrases can impact a variety of physiological processes, including respiration, fluid secretion, and ph regulation .

Result of Action

The inhibition of carbonic anhydrases can lead to disruptions in ph homeostasis and other physiological processes .

Propriétés

IUPAC Name |

3-fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4NO2S/c1-4-6(8(10,11)12)2-5(3-7(4)9)16(13,14)15/h2-3H,1H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDVOYRUCNFWOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)S(=O)(=O)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(2,2-Dimethyloxan-4-yl)-ethylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2864016.png)

![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2864020.png)

![N-(3,4-dimethoxyphenyl)-2-{[7-(3-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2864023.png)

![N-(4-ethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2864027.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2864028.png)

![2-[(4-Fluoroanilino)methylene]malononitrile](/img/structure/B2864033.png)

![2-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2864035.png)